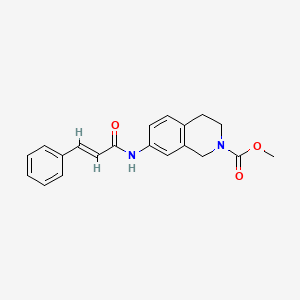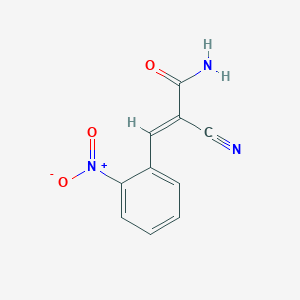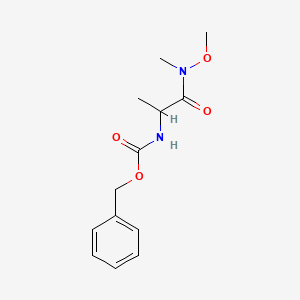
N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide has been studied for its potential therapeutic properties in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, it has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kappaB.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as HDAC6, MMP-9, and COX-2, which are involved in cancer progression and inflammation. It has also been shown to modulate the activity of receptors such as NMDA and PPAR-gamma, which are involved in Alzheimer's disease and metabolic disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of oxidative stress and inflammation, which are associated with various diseases. It has also been found to improve mitochondrial function and energy metabolism, which are important for cell survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in lab experiments include its high potency and selectivity towards specific molecular targets. It also has good stability and solubility in various solvents. However, the limitations of using this compound include its potential toxicity and side effects, which need to be carefully evaluated before use in vivo.
Direcciones Futuras
There are several future directions for the scientific research of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide. These include:
1. Further investigation of its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammation.
2. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.
3. Evaluation of its pharmacokinetic and pharmacodynamic properties in vivo for better understanding of its mechanism of action and potential side effects.
4. Investigation of its potential use in combination therapy with other drugs for synergistic effects.
5. Development of novel drug delivery systems for improved bioavailability and targeted delivery of this compound to specific tissues and organs.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves its interaction with various molecular targets in the body, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its therapeutic potential and develop more potent and selective analogs for clinical use.
Métodos De Síntesis
The synthesis of N-(3-methylphenyl)-2-(6-morpholin-4-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-morpholin-4-ylpyridine-3-carbonitrile with 3-methylbenzoyl chloride and thiourea in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-[6-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-15(2)27-23(33)17-9-11-30(12-10-17)25-29-22-21(35-25)24(34)31(14-26-22)13-20(32)28-19-8-7-16-5-3-4-6-18(16)19/h3-6,14-15,17,19H,7-13H2,1-2H3,(H,27,33)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXRKVFIMCNSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCC5=CC=CC=C45 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)

![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)



![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
